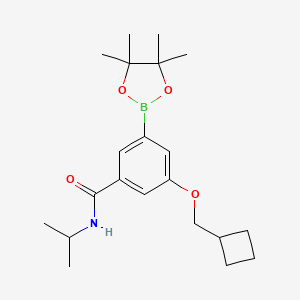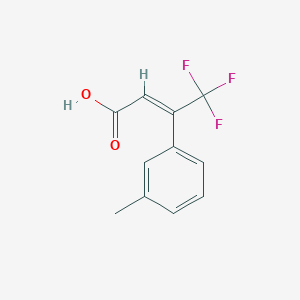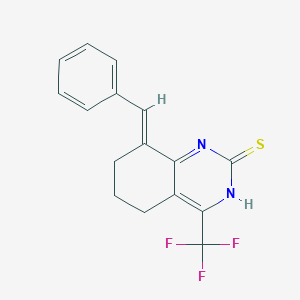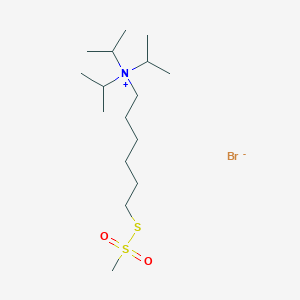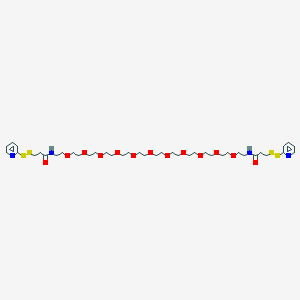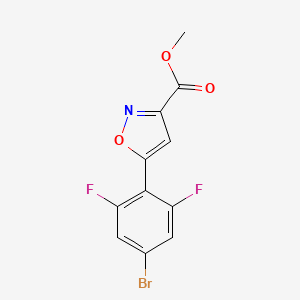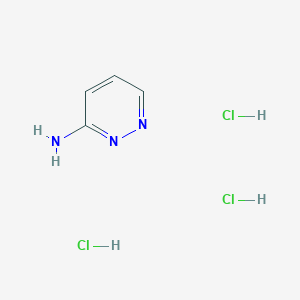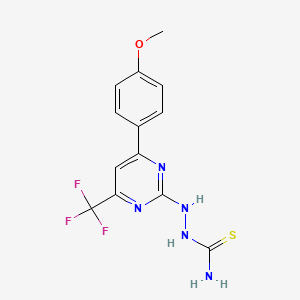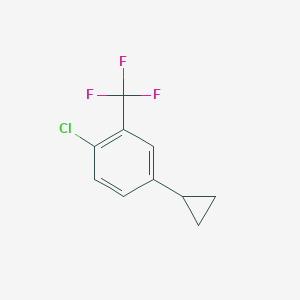
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and two trifluoromethyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene typically involves the introduction of the cyclopropyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where cyclopropyl chloride reacts with 3,5-bis(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential hazards associated with cyclopropyl derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as amines or thiols replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amines, thiols, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its interaction with biological membranes.
Medicine: Explored as a potential drug candidate due to its ability to modulate biological pathways. Its derivatives are studied for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Tris(trifluoromethyl)benzene: Similar in structure but with an additional trifluoromethyl group, leading to different reactivity and applications.
1-Cyclopropyl-2,4-bis(trifluoromethyl)benzene: Positional isomer with different substitution pattern, affecting its chemical and biological properties.
1,3-Bis(trifluoromethyl)benzene:
Uniqueness
1-Cyclopropyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, reactivity, and potential for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C11H8F6 |
|---|---|
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
1-cyclopropyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6/c12-10(13,14)8-3-7(6-1-2-6)4-9(5-8)11(15,16)17/h3-6H,1-2H2 |
InChI-Schlüssel |
IMPQXZRIHTWRBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


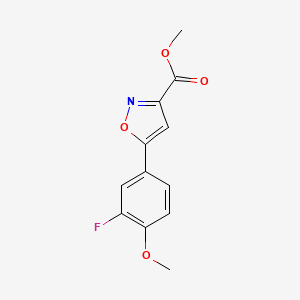
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
